molecular formula C15H10Br2N2O B11531376 5,7-Dibromo-3-(4-methylanilino)indol-2-one

5,7-Dibromo-3-(4-methylanilino)indol-2-one

Cat. No.: B11531376
M. Wt: 394.06 g/mol
InChI Key: BUECXYCOVLMIIA-UHFFFAOYSA-N
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Description

(3Z)-5,7-Dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound characterized by its unique structure, which includes bromine atoms and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5,7-dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Condensation: The condensation of the brominated indole with 4-methylphenylamine under acidic or basic conditions leads to the formation of the imino group.

    Cyclization: The final step involves cyclization to form the dihydroindolone structure, which can be facilitated by heating or using specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5,7-Dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted indolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3Z)-5,7-Dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5,7-dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-2,3-dihydro-1H-indol-2-one: Lacks the imino and methylphenyl groups.

    3-[(4-Methylphenyl)imino]-2,3-dihydro-1H-indol-2-one: Lacks the bromine atoms.

    5,7-Dibromo-3-[(4-chlorophenyl)imino]-2,3-dihydro-1H-indol-2-one: Contains a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The presence of both bromine atoms and the 4-methylphenyl group in (3Z)-5,7-dibromo-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

5,7-dibromo-3-(4-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H10Br2N2O/c1-8-2-4-10(5-3-8)18-14-11-6-9(16)7-12(17)13(11)19-15(14)20/h2-7H,1H3,(H,18,19,20)

InChI Key

BUECXYCOVLMIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=C(C(=CC(=C3)Br)Br)NC2=O

Origin of Product

United States

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